Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)-
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Overview
Description
Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)- is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is characterized by its unique structure, which includes two 4-methylphenyl groups attached to a pyrido[2,3-b]pyrazine core. It is known for its high photoluminescence quantum efficiency and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)- typically involves multicomponent reactions. One common method includes the cyclization of 4-(2-chlorophenylamino)pyridine into the desired pyrido[2,3-b]pyrazine structure . The reaction conditions often involve the use of catalysts such as Cs2CO3 in DMSO at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, such as Suzuki–Miyaura cross-coupling, are commonly used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki–Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)- involves its interaction with molecular targets such as DNA. The compound’s structure allows it to bind to DNA, causing changes in the electrical properties of the sensor, which can be measured to determine the presence or concentration of DNA in a sample . Additionally, its high nonlinear optical properties make it suitable for various technological applications .
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylquinoxaline: Similar in structure but lacks the pyrido[2,3-b]pyrazine core.
2,3-Diphenylpyridine[2,3-b]pyrazine: Another similar compound with slight structural differences.
Uniqueness
Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)- is unique due to its high photoluminescence quantum efficiency and its ability to undergo various chemical reactions, making it versatile for multiple applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C21H17N3 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C21H17N3/c1-14-5-9-16(10-6-14)19-20(17-11-7-15(2)8-12-17)24-21-18(23-19)4-3-13-22-21/h3-13H,1-2H3 |
InChI Key |
ORSXYLLNBXACGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N=CC=C3)N=C2C4=CC=C(C=C4)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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